molecular formula C17H17NO4 B495146 3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 353514-64-4

3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B495146
M. Wt: 299.32g/mol
InChI Key: GGPGPPJSEUIRJU-UHFFFAOYSA-N
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Description

“3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the molecular formula C17H17NO4 . It has an average mass of 299.321 Da and a monoisotopic mass of 299.115753 Da .

Scientific Research Applications

Alicyclic Polymers for Photolithography

A study by Okoroanyanwu et al. (1998) discusses the synthesis and characterization of new alicyclic polymers designed for 193 nm photoresist materials. These polymers, which include derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, show promise in the development of advanced photolithography techniques due to their solubility in common organic solvents and varying glass transition temperatures. The synthesis methods include free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization techniques (Okoroanyanwu et al., 1998).

UV-Induced Surface Modification

Griesser et al. (2009) prepared a functional polymer containing photoreactive arylamide groups, derived from Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), which exhibits significant increases in the refractive index upon UV irradiation. This property is leveraged for optical applications such as waveguiding, demonstrating the material's potential in photonic devices (Griesser et al., 2009).

Pyrolysis of Derivatives

Research by Sakaizumi et al. (1997) explores the pyrolysis of bicyclo[2.2.1.]hept-2-ene and its derivatives, analyzing the pyrolysates via mass and microwave spectroscopy. This study provides insights into the thermal decomposition processes of these compounds, which are relevant for understanding the stability and decomposition pathways of similar bicyclic compounds (Sakaizumi et al., 1997).

Palladium-Catalyzed Polymerizations

A study by Mathew et al. (1996) investigates the Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, for the synthesis of cycloaliphatic polyolefins with functional groups. This research highlights the use of these compounds in developing polymers with specific structural and functional properties, applicable in various industrial applications (Mathew et al., 1996).

properties

IUPAC Name

3-[(3-acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-9(19)10-3-2-4-13(8-10)18-16(20)14-11-5-6-12(7-11)15(14)17(21)22/h2-6,8,11-12,14-15H,7H2,1H3,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPGPPJSEUIRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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